molecular formula C19H17F2N3O2 B2744584 N-(2-(4-fluorophenoxy)ethyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide CAS No. 1421458-99-2

N-(2-(4-fluorophenoxy)ethyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide

Cat. No.: B2744584
CAS No.: 1421458-99-2
M. Wt: 357.361
InChI Key: HNVORIHEPWFLRG-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenoxy)ethyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C19H17F2N3O2 and its molecular weight is 357.361. The purity is usually 95%.
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Scientific Research Applications

Coordination Chemistry

A study explored the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes derived from pyrazole-acetamide derivatives. These complexes demonstrated significant antioxidant activity, highlighting the potential of pyrazole-acetamide derivatives in developing coordination compounds with biological relevance (Chkirate et al., 2019).

Enzyme Inhibition

Research on BPTES analogs, which are inhibitors of kidney-type glutaminase (GLS), a key enzyme in cancer metabolism, included the development of compounds with similar structures to the pyrazol-1-yl acetamide framework. These analogs showed potential as more potent GLS inhibitors with improved drug-like properties (Shukla et al., 2012).

Radioligand Development for PET Imaging

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds structurally related to pyrazol-1-yl acetamides, was reported as selective ligands for the translocator protein (18 kDa), which is an early biomarker for neuroinflammation. This highlights the role of such derivatives in synthesizing radioligands for positron emission tomography (PET) imaging to study neuroinflammatory processes (Damont et al., 2015).

Synthesis of Novel Compounds

Research into the synthesis of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides with anti-inflammatory activity showcases the chemical versatility and therapeutic potential of pyrazol-1-yl acetamide derivatives. These compounds were found to have significant anti-inflammatory activities, demonstrating the utility of pyrazol-1-yl acetamide derivatives in synthesizing biologically active molecules (Sunder & Maleraju, 2013).

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-2-[4-(4-fluorophenyl)pyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O2/c20-16-3-1-14(2-4-16)15-11-23-24(12-15)13-19(25)22-9-10-26-18-7-5-17(21)6-8-18/h1-8,11-12H,9-10,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVORIHEPWFLRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN(N=C2)CC(=O)NCCOC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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